C18H18N2O2
Description
C₁₈H₁₈N₂O₂ is a heterocyclic organic compound with a molecular weight of 294.34 g/mol. It exists in multiple isomeric and functional forms, including industrial dyes, diketopiperazines, and bioactive molecules. Key properties include:
- Molecular Formula: C₁₈H₁₈N₂O₂ .
- Crystallography: Monoclinic crystal system (space group P2₁/c) with cell parameters varying slightly across studies (e.g., a = 11.29–12.66 Å, b = 6.15–9.46 Å, c = 14.91–19.22 Å) .
- Spectral Data: ESI-MS (m/z 295.07 [M+H]⁺), ¹³C NMR signals at δ 11.20–164.12 ppm, and IR absorption bands indicative of carbonyl and aromatic groups .
- Applications:
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-7-14(9-13(11)3)17-15(10-16(21)22)20-8-4-5-12(2)18(20)19-17/h4-9H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSNTFPQIWKXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reagents : Piperazine (1 equiv), benzoyl chloride (2.2 equiv), triethylamine (2.2 equiv), dichloromethane (DCM).
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Procedure :
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Piperazine is dissolved in anhydrous DCM under nitrogen at 0–5°C.
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Benzoyl chloride is added dropwise to prevent exothermic side reactions.
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Triethylamine is introduced to neutralize HCl, maintaining pH >8.
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The mixture is stirred at room temperature for 12–24 hours.
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Workup :
Stoichiometric and Solvent Considerations
Excess benzoyl chloride (2.2 equiv) ensures complete diacylation, minimizing mono-substituted byproducts. Polar aprotic solvents like DMF or THF enhance reactivity but require rigorous drying. Non-polar solvents (e.g., DCM) improve selectivity by reducing solvation of intermediates.
Alternative Synthetic Strategies
Schotten-Baumann Conditions
Aqueous-organic biphasic systems enable rapid benzoylation:
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Piperazine is suspended in NaOH (10%), and benzoyl chloride is added portion-wise.
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Vigorous stirring ensures interfacial contact, with yields comparable to homogeneous methods.
Advantages : Simplified workup; reduced solvent volume.
Limitations : Lower yields (55–65%) due to hydrolysis side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30 min) accelerates the reaction, achieving 80% yield with 1:2.5 piperazine:benzoyl chloride ratio. This method minimizes thermal degradation and enhances reproducibility.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer:
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Reactor Design : Tubular reactors with static mixers ensure uniform reagent distribution.
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Catalysis : Nano γ-Fe₂O₃ (10 mol%) reduces reaction time by 40% via Lewis acid activation.
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Purification : Centrifugal partition chromatography replaces column chromatography, enabling kilogram-scale output.
Reaction Optimization and Byproduct Analysis
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents oligomerization |
| Solvent | DCM > THF > DMF | DCM minimizes side reactions |
| Base | Triethylamine > NaOH | Triethylamine avoids aqueous hydrolysis |
Common Byproducts
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Mono-benzoylpiperazine : Forms with sub-stoichiometric benzoyl chloride (1:1 ratio). Detectable via TLC (Rf = 0.3 vs. 0.5 for diacylated product).
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Oligomeric species : Result from elevated temperatures (>50°C). Mitigated by strict temperature control.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Properties
Research indicates that C18H18N2O2 exhibits significant antibacterial and antifungal activity. In a study evaluating Schiff base derivatives derived from tryptamine, compounds similar to this compound demonstrated greater efficacy against various bacterial strains compared to commercial antibiotics. The microdilution method confirmed the bactericidal properties against multiple strains, highlighting its potential as a lead compound in drug development .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that derivatives of this compound may inhibit viral replication mechanisms, making them candidates for further exploration in antiviral drug development.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of Schiff bases derived from tryptamine, including those related to this compound. The results indicated that these compounds exhibited potent antifungal activity against strains such as Aspergillus flavus and Fusarium proliferatum, outperforming standard antifungal agents .
Case Study 2: Synthesis of Complex Molecules
In a research project aimed at developing new synthetic pathways for biologically active compounds, this compound was utilized as a precursor for synthesizing novel imidazo[1,2-a]pyridine derivatives. These derivatives were evaluated for their biological activities, showcasing the versatility of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound are known to block γ-aminobutyric acid receptors, leading to sedative and hypnotic effects . Other derivatives may inhibit enzymes or interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Cyclo(L-Phe-L-Phe) vs. Solvent Blue 59
Key Differences : Cyclo(L-Phe-L-Phe) is bioactive and cyclic, whereas Solvent Blue 59 is planar and optimized for chromophore stability.
Nigellidine vs. Compound 12 (C₁₈H₁₈N₂O₂)
Key Differences : Nigellidine has a fused bicyclic structure, while Compound 12 contains two coumarin moieties.
Comparison with Functionally Similar Compounds
Antibacterial Agents: Compound 12 vs. Compound 8 (C₂₆H₁₈N₂O₂)
Key Insight : The larger molecular size of Compound 8 enhances bacterial membrane penetration, lowering MIC values.
Dyes: Solvent Blue 59 vs. Disperse Red 65 (C₁₈H₁₈N₂O₅S)
| Property | Solvent Blue 59 | Disperse Red 65 |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ | C₁₈H₁₈N₂O₅S |
| Color | Blue | Red |
| Applications | Non-polar solvents | Textile dyeing |
| Sulfonic Groups | None | One (-SO₃H) |
Key Difference : Disperse Red 65’s sulfonic group improves water solubility for textile applications.
Contradictions and Limitations
- Crystallographic Variations: C₁₈H₁₈N₂O₂ exhibits triclinic (P1) and monoclinic (P2₁/c) systems depending on substituents, complicating structure-activity predictions .
- Bioactivity Discrepancies : Cyclo(L-Phe-L-Phe) shows antimicrobial activity, while nigellidine lacks reported antibacterial effects despite structural similarities .
Biological Activity
The compound with the molecular formula C18H18N2O2 is known as Cyclo(phenylalanyl-phenylalanyl), a cyclic dipeptide that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
Synthesis and Characterization
Cyclo(phenylalanyl-phenylalanyl) can be synthesized through methods involving the cyclization of phenylalanine derivatives. Various synthetic routes have been explored, including:
- Solid-phase synthesis : This method allows for the efficient assembly of peptide sequences.
- Solution-phase synthesis : Traditional methods that utilize coupling agents to facilitate the formation of peptide bonds.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial activity against various pathogens, it was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that Cyclo(phenylalanyl-phenylalanyl) could be a candidate for developing new antimicrobial agents.
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies on cancer cell lines such as Colo38 (melanoma) and K562 (leukemia) indicated that it inhibits cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| Colo38 | 5.4 |
| K562 | 3.8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest in cancer therapy research.
Case Studies
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Case Study on Antimicrobial Effects :
A study published in Journal of Antimicrobial Chemotherapy evaluated the effects of Cyclo(phenylalanyl-phenylalanyl) on biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm biomass by approximately 60% at a concentration of 10 µg/mL, highlighting its potential in treating biofilm-associated infections . -
Case Study on Antitumor Activity :
Another investigation focused on the compound's effect on human melanoma cells, revealing that treatment with Cyclo(phenylalanyl-phenylalanyl) led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates . This study supports the hypothesis that compounds with similar structures may serve as effective anticancer agents.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing C₁₈H₁₈N₂O₂ derivatives, and how are yields optimized?
- Methodological Answer : Derivatives of C₁₈H₁₈N₂O₂ are typically synthesized via condensation reactions or cyclization of pyrazole-carbaldehyde intermediates. For example, substituted pyrazole derivatives can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol . Yields (67–91%) depend on reaction temperature, stoichiometry, and electron-donating/withdrawing substituents. Optimization involves iterative adjustments to solvent polarity and catalyst loading. Characterization via NMR and IR confirms structural integrity .
Q. How is X-ray crystallography applied to determine the molecular structure of C₁₈H₁₈N₂O₂ compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion artifacts. Unit cell parameters (e.g., monoclinic, Cc space group, a = 12.0839 Å, b = 6.4197 Å, c = 19.7427 Å) are refined using SHELXL . Hydrogen atoms are constrained geometrically, and displacement parameters are modeled isotropically. Structural visualization uses ORTEP-3 .
Q. Which spectroscopic techniques are critical for characterizing C₁₈H₁₈N₂O₂, and how are data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).
- NMR : ¹H NMR reveals substituent effects (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 294.35 for [M+H]⁺) .
Data interpretation requires cross-validation with computational models (e.g., density functional theory) to resolve ambiguities.
Advanced Research Questions
Q. How can contradictions in crystallographic data between studies on C₁₈H₁₈N₂O₂ derivatives be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., β = 104.8° vs. 90.97° ) may arise from temperature-dependent polymorphism or twinning. Strategies include:
- Re-refining raw data using updated SHELX versions to correct for absorption or scaling errors .
- Employing Hirshfeld surface analysis to compare intermolecular interactions.
- Cross-verifying with spectroscopic data to rule out synthetic byproducts .
Q. What are the best practices for refining crystal structures of C₁₈H₁₈N₂O₂ using SHELX software?
- Methodological Answer :
- Data Preparation : Integrate frames using SAINT, and apply SADABS for absorption corrections.
- Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson-based approaches.
- Refinement : Iterative cycles in SHELXL with restraints for disordered moieties (e.g., methoxy groups). Monitor R-factor convergence (target R₁ < 0.05) and validate with CCDC deposition .
Q. How can researchers design experiments to study structure-activity relationships (SAR) of C₁₈H₁₈N₂O₂ derivatives?
- Methodological Answer :
- Hypothesis-Driven Synthesis : Introduce substituents (e.g., electron-withdrawing Cl, electron-donating OMe) at specific positions to modulate electronic effects .
- Activity Assays : Pair synthetic derivatives with standardized bioassays (e.g., enzyme inhibition kinetics).
- Data Analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with activity trends. Address outliers via crystallographic or DFT studies to confirm conformational effects .
Q. What strategies are effective for resolving overlapping signals in NMR spectra of C₁₈H₁₈N₂O₂ analogs?
- Methodological Answer :
- Experimental : Use higher-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) to decouple protons.
- Computational : Simulate spectra with ACD/Labs or MestReNova using crystallographic coordinates as input.
- Dynamic Effects : Variable-temperature NMR (e.g., 25–100°C) can separate signals by exploiting rotational barriers .
Data Presentation & Reproducibility
Q. How should raw crystallographic data be processed and reported to ensure reproducibility?
- Methodological Answer :
- Deposition : Submit structure factors (.hkl) and CIF files to the Cambridge Structural Database (CSD).
- Reporting : Include Rint, completeness, and redundancy metrics (e.g., 98.5% completeness, Rint = 0.045 ).
- Appendices : Provide anisotropic displacement parameters and hydrogen-bonding tables in supplementary materials .
Q. What ethical and procedural standards apply when citing literature on C₁₈H₁₈N₂O₂ research?
- Methodological Answer :
- Citation Ethics : Use primary sources (e.g., Acta Crystallographica) over secondary summaries. Avoid "citation stacking" or misrepresenting conclusions .
- Copyright Compliance : Obtain permissions for reproduced figures (e.g., ORTEP diagrams) and cite DOI/ISBN .
Tables for Key Data
Table 1 : Crystallographic Parameters of C₁₈H₁₈N₂O₂ Derivatives
| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R₁ |
|---|---|---|---|---|---|---|---|
| Derivative A | Cc | 12.0839 | 6.4197 | 19.7427 | 104.8 | 1480.5 | 0.052 |
| Derivative B | C2/c | 51.6665 | 14.5766 | 11.9316 | 90.97 | 8984.7 | 0.153 |
Table 2 : Synthetic Yields of C₁₈H₁₈N₂O₂ Derivatives
| Substituent | Reaction Temp (°C) | Yield (%) | Reference |
|---|---|---|---|
| 4-MeOC₆H₄- | 210 | 91 | |
| 4-ClC₆H₄- | 210 | 87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
